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Compound of Interest

Compound Name: Tetrafluorophthalonitrile

Cat. No.: B154472 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive cross-validation of experimental and computational data for

tetrafluorophthalonitrile (C₈F₄N₂), a key building block in the synthesis of advanced materials

and pharmaceuticals. This document summarizes key molecular properties, offering a detailed

comparison of experimentally measured values with those obtained from computational

chemistry methods.

Tetrafluorophthalonitrile is a versatile chemical intermediate utilized in the creation of high-

performance polymers, fluorinated resins, and coatings known for their exceptional thermal

stability and chemical resistance.[1][2] Its derivatives are also subjects of intensive research in

fields like molecular electronics and photodynamic therapy. A thorough understanding of its

structural and spectroscopic characteristics is paramount for its effective application and for the

rational design of novel materials.

This guide presents a side-by-side comparison of geometric parameters derived from X-ray

crystallography with those from quantum chemical calculations. Furthermore, it correlates

experimental vibrational and nuclear magnetic resonance spectra with their computationally

predicted counterparts.

Molecular Geometry
The molecular structure of tetrafluorophthalonitrile has been determined experimentally via

X-ray crystallography. The key bond lengths and angles from this experimental data are

compared with theoretical values obtained from computational modeling. It is important to note
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that while experimental data reflects the molecule's conformation in the solid state,

computational data typically represents the optimized geometry of an isolated molecule in the

gas phase.

Parameter Experimental Value (Å or °)
Computational Value (Å or
°)

C-C (aromatic)
Data not available in search

results

Data not available in search

results

C-F
Data not available in search

results

Data not available in search

results

C-CN
Data not available in search

results

Data not available in search

results

C≡N
Data not available in search

results

Data not available in search

results

C-C-C (aromatic)
Data not available in search

results

Data not available in search

results

F-C-C
Data not available in search

results

Data not available in search

results

C-C-CN
Data not available in search

results

Data not available in search

results

C-C≡N
Data not available in search

results

Data not available in search

results

Note: Specific bond lengths and angles from the experimental crystal structure (CCDC 237737)

and from computational studies were not available in the search results. This table is a

template for their comparison.

Spectroscopic Data
A comparison of experimental and computational spectroscopic data is essential for validating

theoretical models and for the accurate interpretation of experimental results.
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Vibrational Spectroscopy (FTIR and Raman)
The vibrational modes of tetrafluorophthalonitrile have been characterized using Fourier

Transform Infrared (FTIR) and Raman spectroscopy. The experimental frequencies of key

vibrational modes are presented alongside computationally predicted frequencies.

Vibrational Mode
Experimental FTIR
(cm⁻¹)

Experimental
Raman (cm⁻¹)

Computational
(cm⁻¹)

C≡N stretch
Data not available in

search results

Data not available in

search results

Data not available in

search results

C-F stretch
Data not available in

search results

Data not available in

search results

Data not available in

search results

Aromatic C=C stretch
Data not available in

search results

Data not available in

search results

Data not available in

search results

Note: A detailed list of experimental and computational vibrational frequencies was not

available in the search results. This table is a template for their comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical environment of the carbon and fluorine nuclei in tetrafluorophthalonitrile has

been probed using ¹³C and ¹⁹F NMR spectroscopy. The experimental chemical shifts are

compared with theoretical predictions.

Nucleus
Experimental Chemical
Shift (ppm)

Computational Chemical
Shift (ppm)

¹³C (aromatic)
Data not available in search

results

Data not available in search

results

¹³C (nitrile)
Data not available in search

results

Data not available in search

results

¹⁹F
Data not available in search

results

Data not available in search

results
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Note: Specific experimental and computational NMR chemical shifts were not available in the

search results. This table is a template for their comparison.

Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility of scientific findings.

Below are summaries of the general procedures used to obtain the experimental data cited in

this guide.

X-ray Crystallography: Single crystal X-ray diffraction data for tetrafluorophthalonitrile is

available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition

number 237737.[3] The general procedure involves mounting a suitable single crystal on a

diffractometer. The crystal is then irradiated with monochromatic X-rays, and the diffraction

pattern is collected. The resulting data is processed to determine the unit cell dimensions and

the electron density distribution, from which the atomic positions and thus the molecular

structure are elucidated.

FTIR Spectroscopy: Infrared spectra are typically recorded using a Fourier Transform Infrared

(FTIR) spectrometer. For solid samples like tetrafluorophthalonitrile, the KBr pellet technique

is common.[3] This involves grinding a small amount of the sample with dry potassium bromide

(KBr) and pressing the mixture into a thin, transparent disk. An alternative method is Attenuated

Total Reflectance (ATR)-FTIR, where the sample is placed in direct contact with a high-

refractive-index crystal.[3] The instrument records the interference pattern of the infrared beam

after it has passed through the sample, and a Fourier transform is used to convert this into a

spectrum of absorbance or transmittance versus wavenumber.

Raman Spectroscopy: Raman spectra are obtained using a Raman spectrometer, often an FT-

Raman instrument.[3] A monochromatic laser beam is directed onto the sample. The scattered

light, which contains photons that have lost or gained energy due to interaction with the

vibrational modes of the molecule, is collected and analyzed. The energy difference between

the incident and scattered photons corresponds to the vibrational frequencies of the molecule.

NMR Spectroscopy: ¹³C and ¹⁹F NMR spectra are acquired on a high-resolution NMR

spectrometer. The sample is dissolved in a suitable deuterated solvent, and the solution is

placed in a strong, uniform magnetic field. The nuclei are irradiated with radiofrequency pulses,

and the resulting signals (free induction decays) are detected and Fourier transformed to
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produce the NMR spectrum. Chemical shifts are reported in parts per million (ppm) relative to a

standard reference compound.

Data Comparison Workflow
The process of cross-validating experimental and computational data follows a logical workflow,

as illustrated in the diagram below. This process ensures a rigorous comparison and a deeper

understanding of the molecule's properties.

Cross-Validation Workflow for Experimental and Computational Data
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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